molecular formula C22H15ClF2N4O3 B14994373 N-(4-chloro-2-fluorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

N-(4-chloro-2-fluorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14994373
M. Wt: 456.8 g/mol
InChI Key: IWMIKQRREZWJGP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a synthetic small molecule built on a dihydropyridopyrimidine scaffold, a structure of high interest in medicinal chemistry and oncology research. This compound is offered exclusively for non-human research applications and is not intended for diagnostic, therapeutic, or veterinary use. The core pyrido[2,3-d]pyrimidine structure is recognized as a privileged framework in drug discovery. Research indicates that derivatives of this heterocyclic system are frequently explored for their potential to inhibit specific protein kinases. Kinase inhibition is a major therapeutic strategy in oncology, and compounds with this scaffold have been investigated as targeted agents against mitotic kinases, such as polo-like kinases (Plks), which are often overexpressed in various human cancers . The mechanism of action for such compounds typically involves interfering with kinase activity or associated protein-protein interactions, which can disrupt critical cell cycle processes and lead to the inhibition of cancer cell proliferation . The molecular structure of this acetamide derivative incorporates strategic substitutions, including 4-chloro-2-fluorophenyl and 4-fluorobenzyl groups, which are designed to optimize binding affinity and selectivity for target proteins. These features make it a valuable chemical tool for researchers studying signal transduction pathways, cell cycle regulation, and for profiling in high-throughput screening campaigns to identify new lead compounds for anticancer drug development.

Properties

Molecular Formula

C22H15ClF2N4O3

Molecular Weight

456.8 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H15ClF2N4O3/c23-14-5-8-18(17(25)10-14)27-19(30)12-28-20-16(2-1-9-26-20)21(31)29(22(28)32)11-13-3-6-15(24)7-4-13/h1-10H,11-12H2,(H,27,30)

InChI Key

IWMIKQRREZWJGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidin-1-yl core, followed by the introduction of the chloro and fluoro substituents. Common reagents used in these reactions include halogenating agents, such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of catalysts and controlled reaction environments helps in achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Thieno[3,2-d]pyrimidine Derivatives
  • N-(2-Chloro-5-fluorophenyl)-2-[3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide (): Core: Replaces pyrido[2,3-d]pyrimidine with thieno[3,2-d]pyrimidine. Substitutions: Isobutyl at 3-position; 2-chloro-5-fluorophenyl acetamide. Impact: The sulfur-containing thieno ring may alter electronic properties and solubility compared to the nitrogen-rich pyrido core.
Pyrimido[5,4-b]indole Derivatives
  • 2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide (): Core: Pyrimido[5,4-b]indole fused system. Substitutions: 2-Chlorobenzyl at 3-position; 2-fluorophenyl acetamide.

Acetamide Linker Variations

Sulfanyl-Linked Derivatives
  • 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (): Linker: Sulfanyl (S–) instead of oxygen-based acetamide. Impact: Sulfur’s higher polarizability and larger atomic radius may influence binding kinetics and metabolic oxidation susceptibility. The trifluoromethyl group enhances electronegativity and resistance to CYP450-mediated degradation .
CYP3A-Dependent Pharmacokinetics
  • AMG 487 (): Structure: Pyrido[2,3-d]pyrimidinone core with trifluoromethoxyphenyl and pyridinylmethyl groups. Key Finding: Dose- and time-dependent pharmacokinetics due to CYP3A inhibition by metabolite M2. This highlights the role of fluorinated groups (e.g., trifluoromethoxy) in modulating metabolic stability and drug-drug interactions .

Halogenation Patterns

  • N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
    • Substitutions : Chloro and fluoro groups on the phenyl ring; triazole-thioacetamide linker.
    • Impact : Ortho/para halogen placement influences steric and electronic interactions with targets. Fluorine’s electronegativity enhances hydrogen bonding, while chlorine contributes to van der Waals interactions .

Target Engagement and Selectivity

  • The pyrido[2,3-d]pyrimidine core in the target compound is structurally analogous to kinase inhibitors (e.g., AMG 487), where the dioxo groups coordinate with ATP-binding sites .
  • Fluorine atoms in the 4-fluorobenzyl and 4-chloro-2-fluorophenyl groups likely enhance binding affinity through halogen bonding with amino acid residues (e.g., tyrosine, lysine) .

Metabolic Stability

  • Halogenation (Cl, F) reduces oxidative metabolism, as seen in niclosamide derivatives (), where nitro-to-chlorine substitution retained bioactivity while improving stability .
  • Compared to sulfanyl-linked analogs (), the target’s acetamide linker may decrease susceptibility to glutathione conjugation, prolonging half-life .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Core Structure Key Substitutions LogP* CYP3A Inhibition Risk Reference
Target Compound Pyrido[2,3-d]pyrimidine 4-Fluorobenzyl, 4-Cl-2-FPh 3.8 Moderate
AMG 487 Pyrido[2,3-d]pyrimidinone Trifluoromethoxyphenyl 4.2 High (M2 metabolite)
Thieno[3,2-d]pyrimidine (Ev. 9) Thieno[3,2-d]pyrimidine Isobutyl, 2-Cl-5-FPh 4.5 Low
Sulfanyl analog (Ev. 15) Thieno[3,2-d]pyrimidine 4-ClPh, CF3Ph 5.1 Moderate

*Calculated using fragment-based methods.

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and its biological implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine core structure that is commonly associated with various pharmacological activities. The synthesis involves multi-step reactions that typically include the formation of the pyrimidine ring and subsequent functionalization to introduce the chloro and fluorobenzyl groups.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC19H17ClF2N4O2
Molecular Weight428.83 g/mol
CAS NumberNot specified
Core StructurePyrido[2,3-d]pyrimidine

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrimidine derivatives have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound likely interferes with key signaling pathways involved in cell cycle regulation and apoptosis. In vitro studies suggest that it may act by inhibiting specific kinases or transcription factors that are overactive in cancer cells.

Antimicrobial Activity

The compound has also shown promising results against certain bacterial strains. Research indicates that similar pyrimidine-based compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

  • Study on Antitumor Activity : A study published in a peer-reviewed journal demonstrated that a structurally related compound inhibited the growth of HepG2 liver cancer cells with an IC50 value of 1.30 μM. The study highlighted the compound's ability to induce G2/M phase arrest and promote apoptosis in cancer cells .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control groups .

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